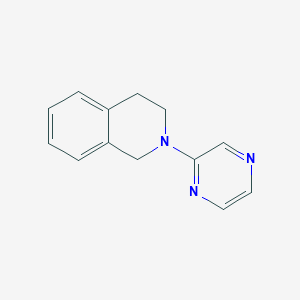

![molecular formula C10H14O3 B2991964 Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate CAS No. 2126159-47-3](/img/structure/B2991964.png)

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate is a chemical compound used in scientific research . It exhibits unique properties that make it valuable for various applications, including drug synthesis and organic chemistry studies.

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C10H14O3/c1-2-12-9(11)10-5-3-4-8(10)13-7-6-10/h4H,2-3,5-7H2,1H3 . This compound has a molecular weight of 182.22 . Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

A study detailed the conversion of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate to furan-2-one derivatives, showcasing a method to produce functionalized furan compounds through dichlorodicyanobenzoquinone (DDQ) mediated reactions. This process indicates the utility of Ethyl 2,3,4,5-tetrahydro-3aH-cyclopenta[b]furan-3a-carboxylate derivatives in synthesizing complex organic molecules (L. Sobenina et al., 2011).

Pharmacological and Biological Research

Research identified phytotoxic bicyclic lactone compounds from the endophyte Xylaria curta, highlighting the potential biological activities of furan derivatives. This indicates the relevance of this compound in discovering biologically active compounds (Abdou Tchoukoua et al., 2017).

Catalysis and Materials Science

A study on the catalytic reduction of biomass-derived furanic compounds with hydrogen showcased the versatility of furan derivatives in sustainable chemistry and material science. This research underscores the potential of this compound derivatives in the development of renewable materials and chemicals (Y. Nakagawa et al., 2013).

Polymer Science

In polymer science, enzymatic synthesis of biobased polyesters using furan derivatives as building blocks represents a significant advancement. This research demonstrates the potential of this compound in the synthesis of new, sustainable polymer materials (Yi Jiang et al., 2014).

Environmental Sustainability

The catalytic conversion of renewable furans to biobased terephthalic acid precursors for the production of bioplastics highlights a crucial application in environmental sustainability. This research points to the role of this compound derivatives in creating sustainable alternatives to petroleum-based plastics (J. Pacheco et al., 2015).

Mécanisme D'action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of biological and pharmacological characteristics .

Mode of Action

Furan derivatives are known to interact with various biological targets, leading to a multitude of effects .

Biochemical Pathways

Furan derivatives, in general, are known to interact with a variety of biochemical pathways, leading to their diverse therapeutic effects .

Result of Action

Furan derivatives are known to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer effects .

Propriétés

IUPAC Name |

ethyl 2,3,4,5-tetrahydrocyclopenta[b]furan-3a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-12-9(11)10-5-3-4-8(10)13-7-6-10/h4H,2-3,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQVGSKVSYVGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CCC=C1OCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(2-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B2991881.png)

![4-[(2-Aminoethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2991884.png)

![4-[(3-Fluorophenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2991885.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2991895.png)

![(3r,5r,7r)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2991900.png)